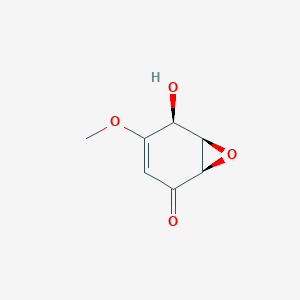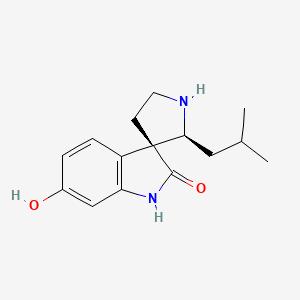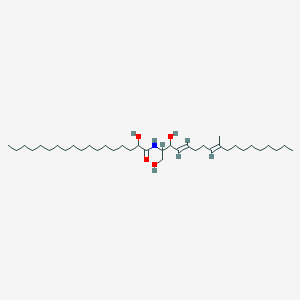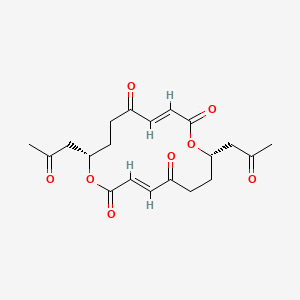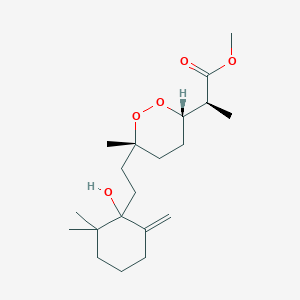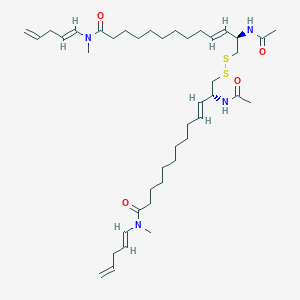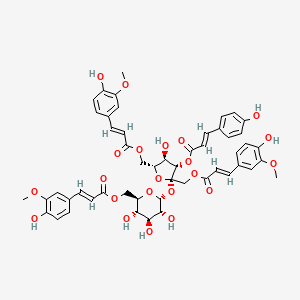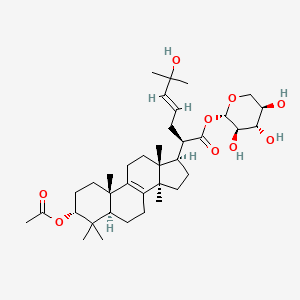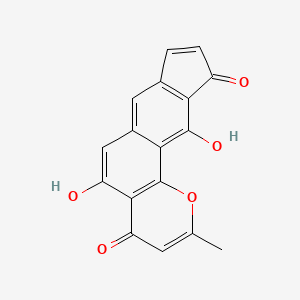
Euplectin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Euplectin is a natural product found in Flavoparmelia euplecta with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structure Elucidation
Total Synthesis of Euplectin : Euplectin, a unique natural product with a chromone fused indenone structure, was synthesized in a 17-step process. This synthesis highlighted key reactions such as Hauser sulfoxide annulation and chromone formation, offering insights into the compound's complex structure (Mal & De, 2009).
Isolation from Flavoparmelia euplecta : Euplectin, along with a related compound, coneuplectin, was isolated from the lichen Flavoparmelia euplecta. Their structures were elucidated using advanced NMR spectroscopic methods, marking them as the first lichen metabolites with indenone or indanone structures (Ernst-Russell et al., 2000).
Biological Applications and Studies
Lectin Gene Expression in Rice : Euplectin-related lectins, specifically the Euonymus lectin (EUL) family, have been studied in rice. These lectins are involved in various biological processes, including stress responses. The study provided insights into the differential stress responses and tissue specificity of EUL genes in rice (Lambin et al., 2020).
Study of Glass Sponge Optical Properties : The deep-sea 'glass' sponge Euplectella was found to possess remarkable fiber-optical properties in its spicules, comparable to commercial telecommunication fibers. This discovery underscores the technological potential of biological materials (Sundar et al., 2003).
Silica Polycondensation Directed by Glassin : In the marine sponge Euplectella, a protein named “glassin” was found to direct silica polycondensation. This protein plays a crucial role in the formation of the sponge's skeletal system, highlighting the intricate relationship between biological organisms and material formation (Shimizu et al., 2015).
Propiedades
Nombre del producto |
Euplectin |
|---|---|
Fórmula molecular |
C17H10O5 |
Peso molecular |
294.26 g/mol |
Nombre IUPAC |
5,11-dihydroxy-2-methylindeno[5,6-h]chromene-4,10-dione |
InChI |
InChI=1S/C17H10O5/c1-7-4-11(19)15-12(20)6-9-5-8-2-3-10(18)13(8)16(21)14(9)17(15)22-7/h2-6,20-21H,1H3 |
Clave InChI |
YMHHRZDSHVZLHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(O1)C3=C(C4=C(C=CC4=O)C=C3C=C2O)O |
Sinónimos |
euplectin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



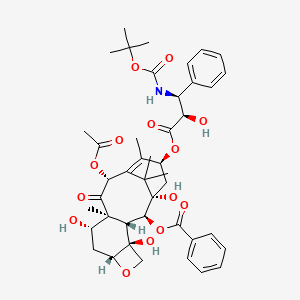
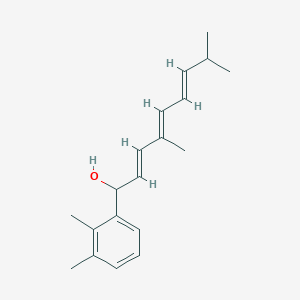
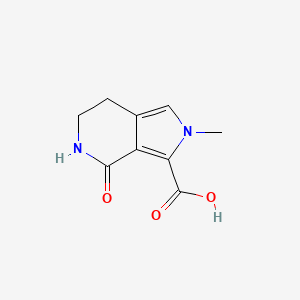
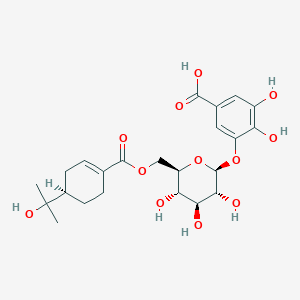
![1-[(4-Azido-3-iodophenyl)methyl]-4-(2-benzhydryloxyethyl)piperidine](/img/structure/B1251335.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate](/img/structure/B1251337.png)
